3,4-Dihydromethoxynaphthalen-1-one
Description
3,4-Dihydromethoxynaphthalen-1-one (CAS 22748-57-8, EC 245-193-4) is a substituted dihydronaphthalenone derivative featuring a methoxy group at the 3- or 4-position of the naphthalene ring. Its structure consists of a partially hydrogenated naphthalene backbone with a ketone group at position 1 and a methoxy substituent, which enhances its stability and modulates reactivity for applications in organic synthesis and pharmaceutical intermediates . The compound’s conformational flexibility and electron-donating methoxy group make it a versatile scaffold for synthesizing bioactive molecules, such as antiviral agents and antitumor compounds .
Properties
CAS No. |
71767-11-8 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZUKTUEOOOXEFML-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares 3,4-Dihydromethoxynaphthalen-1-one with structurally related dihydronaphthalenone derivatives, focusing on substituents, physicochemical properties, and applications.
Key Differences and Research Findings
Substituent Effects on Reactivity Methoxy vs. Hydroxyl Groups: Methoxy-substituted derivatives (e.g., this compound) exhibit greater stability under alkaline conditions compared to hydroxylated analogs (e.g., 3,4-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one), which are prone to oxidation . Halogenation: Brominated derivatives like 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one enable Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs .
Synthetic Methodologies Alkaline Condensation: this compound and its analogs are often synthesized via condensation of aldehydes with dihydronaphthalenones in methanol under alkaline conditions (e.g., para-anisaldehyde + 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one) . Catalytic Asymmetric Synthesis: Advanced methods, such as Pd/tBu PHOX-catalyzed reactions, achieve high enantioselectivity (86% ee) for derivatives like 2-allyl-2-benzyl-3,4-dihydronaphthalen-1(2H)-one .
Applications in Pharmaceuticals Antiviral Agents: 3-Methyltetral-1-one derivatives serve as precursors to 2-(naphth-2-yl)acetic acids, which show activity against HIV .
Physicochemical Properties
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